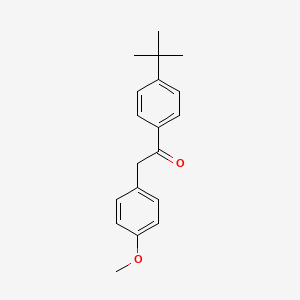
1-(4-tert-Butylphenyl)-2-(4-methoxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-tert-Butylphenyl)-2-(4-methoxyphenyl)ethanone is an organic compound that features a combination of a tert-butyl group and a methoxyphenyl group attached to an ethanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-tert-Butylphenyl)-2-(4-methoxyphenyl)ethanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
Starting Materials: 4-tert-Butylbenzene and 4-methoxybenzoyl chloride.
Catalyst: Aluminum chloride (AlCl3).
Solvent: Dichloromethane (CH2Cl2) or another suitable organic solvent.
Reaction Conditions: The reaction mixture is stirred at low temperature (0-5°C) and then gradually warmed to room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-tert-Butylphenyl)-2-(4-methoxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 4-tert-butylbenzoic acid and 4-methoxybenzoic acid.
Reduction: Formation of 1-(4-tert-Butylphenyl)-2-(4-methoxyphenyl)ethanol.
Substitution: Formation of halogenated derivatives of the original compound.
Applications De Recherche Scientifique
1-(4-tert-Butylphenyl)-2-(4-methoxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-tert-Butylphenyl)-2-(4-methoxyphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-tert-Butylphenyl)-2-phenylethanone: Lacks the methoxy group, leading to different reactivity and applications.
1-(4-Methoxyphenyl)-2-phenylethanone: Lacks the tert-butyl group, affecting its steric properties and reactivity.
1-(4-tert-Butylphenyl)-2-(4-hydroxyphenyl)ethanone: Contains a hydroxyl group instead of a methoxy group, leading to different hydrogen bonding and reactivity.
Uniqueness
1-(4-tert-Butylphenyl)-2-(4-methoxyphenyl)ethanone is unique due to the presence of both the tert-butyl and methoxy groups, which impart distinct steric and electronic properties
Propriétés
Numéro CAS |
184477-20-1 |
|---|---|
Formule moléculaire |
C19H22O2 |
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
1-(4-tert-butylphenyl)-2-(4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C19H22O2/c1-19(2,3)16-9-7-15(8-10-16)18(20)13-14-5-11-17(21-4)12-6-14/h5-12H,13H2,1-4H3 |
Clé InChI |
TUGQVHJYOKHISE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


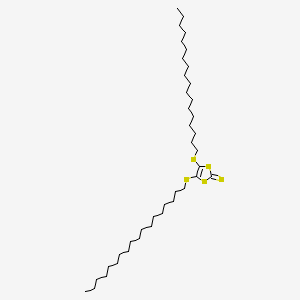
![N,N-Dimethyl[1,1'-biphenyl]-2-amine N-oxide](/img/structure/B14262510.png)
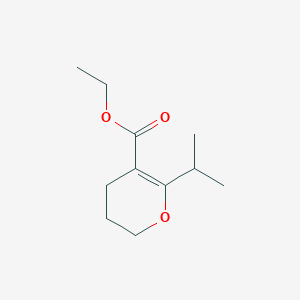
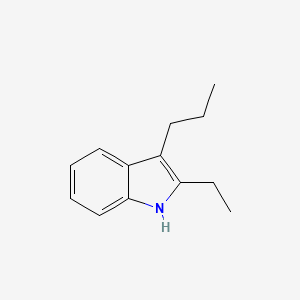


phosphanium nitrate](/img/structure/B14262546.png)

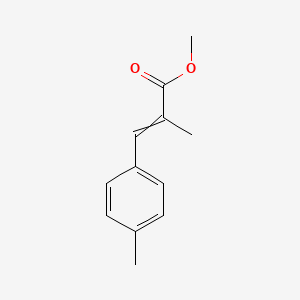
![Bicyclo[3.1.1]hept-2-ene-2-carbonitrile, 6,6-dimethyl-, (1R,5S)-](/img/structure/B14262552.png)

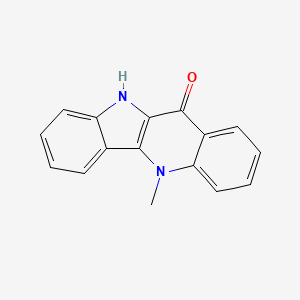
(propan-2-yl)silane](/img/structure/B14262564.png)
![Spiro[4.6]undecane, 6-methylene-](/img/structure/B14262569.png)
